Acide simvastatine

Vue d'ensemble

Description

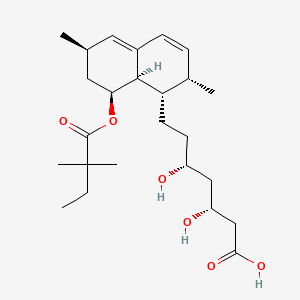

La ténïvastatine, également connue sous le nom d'acide simvastatine ou d'acide hydroxy simvastatine, est un métabolite pharmacologiquement actif formé à partir de la simvastatine, un promédicament lactonique. C'est un inhibiteur réversible puissant de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase (HMG-CoA réductase), une enzyme essentielle à la synthèse du cholestérol. En inhibant cette enzyme, la ténïvastatine réduit la synthèse du cholestérol et augmente l'absorption des lipoprotéines de basse densité (LDL) par le foie, abaissant ainsi le taux de cholestérol sanguin .

Applications De Recherche Scientifique

La ténïvastatine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la HMG-CoA réductase et ses effets sur la synthèse du cholestérol.

Biologie : Étudié pour son rôle dans les processus cellulaires, notamment le métabolisme des lipides et la signalisation cellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'hyperlipidémie et la prévention des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments et de formulations hypolipidémiants

5. Mécanisme d'action

La ténïvastatine exerce ses effets en inhibant la HMG-CoA réductase, l'enzyme responsable de la conversion du HMG-CoA en acide mévalonique, un précurseur du cholestérol. En inhibant de manière compétitive cette enzyme, la ténïvastatine réduit la synthèse du cholestérol dans le foie. Cela conduit à une augmentation de l'absorption des LDL par le foie, abaissant ainsi le taux de cholestérol sanguin. L'inhibition de la HMG-CoA réductase affecte également d'autres voies, notamment la production d'isoprénoïdes, qui sont essentiels à diverses fonctions cellulaires .

Mécanisme D'action

Target of Action

Simvastatin acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, simvastatin acid effectively reduces the endogenous production of cholesterol in the liver .

Mode of Action

Simvastatin acid acts by competitively inhibiting HMG-CoA reductase . This inhibition disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by simvastatin acid is the cholesterol synthesis pathway . By inhibiting HMG-CoA reductase, simvastatin acid disrupts the production of mevalonic acid, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the levels of LDL, sometimes referred to as "bad cholesterol" . Additionally, simvastatin acid may also affect the regulation of the activity of the enzyme cholesteryl ester transfer protein (CETP), which transfers cholesteryl ester to VLDL and LDL .

Pharmacokinetics

Simvastatin is a prodrug, which means it is administered in an inactive form and is then metabolized in the body to its active form, simvastatin acid . It is metabolized by the cytochrome P450 system, specifically CYP3A4 . The bioavailability of simvastatin is relatively low, with less than 5% reaching the general circulation due to an extensive first-pass effect .

Result of Action

The primary molecular effect of simvastatin acid is the reduction of cholesterol levels in the body . On a cellular level, simvastatin acid has been shown to disrupt the cytoskeleton, reduce metabolic activity, and cause tissue relaxation . It also adversely affects human first trimester trophoblasts, inhibiting migration of extravillous trophoblast cells and the proliferative events in the villi, and decreasing secretion of progesterone by placental explants .

Action Environment

Environmental factors can influence the action of simvastatin acid. For instance, the presence of certain bile acids can augment the bioaccumulation of simvastatin acid in probiotic bacteria . Additionally, the gut microbiome plays a significant role in cardiovascular disease and can interact with simvastatin acid, affecting its efficacy . The presence of simvastatin acid in various waters has also raised concerns about its potential adverse effects on non-target aquatic organisms .

Analyse Biochimique

Biochemical Properties

Tenivastatin is involved in several biochemical reactions, primarily through its interaction with HMG-CoA reductase. By inhibiting this enzyme, tenivastatin reduces the synthesis of cholesterol. Additionally, tenivastatin interacts with organic anion transporting polypeptide 1B1 (OATP1B1) and organic anion transporting polypeptide 3A1 (OATP3A1). OATP1B1 is expressed on the sinusoidal membrane of hepatocytes and plays a crucial role in the hepatic elimination of drugs, including statins. OATP3A1, predominantly expressed in the heart, modulates the exposure of cardiac tissue to tenivastatin .

Cellular Effects

Tenivastatin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to upregulate the expression of IQGAP2 gene while repressing IQGAP1 and IQGAP3 genes in hepatocellular carcinoma cells. This modulation of gene expression leads to increased cell mortality in HepG2 cell lines. Tenivastatin also interacts with enzymes such as JNK, HDAC6, and HDAC8, further influencing cellular functions .

Molecular Mechanism

At the molecular level, tenivastatin exerts its effects by binding to the active site of HMG-CoA reductase, thereby inhibiting its activity. This inhibition reduces the synthesis of cholesterol and increases the uptake of LDL by liver cells. Tenivastatin also exhibits interactions with the active sites of JNK, HDAC6, and HDAC8, which are involved in various cellular processes. These interactions contribute to the compound’s ability to modulate gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tenivastatin have been observed to change over time. The compound is stable under standard conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that tenivastatin maintains its efficacy in reducing cholesterol levels and modulating gene expression over extended periods. Prolonged exposure to tenivastatin may lead to adaptive changes in cellular functions .

Dosage Effects in Animal Models

The effects of tenivastatin vary with different dosages in animal models. At lower doses, tenivastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, tenivastatin can lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Tenivastatin is involved in several metabolic pathways, primarily through its interaction with HMG-CoA reductase. It also interacts with enzymes such as JNK, HDAC6, and HDAC8, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s ability to modulate cholesterol synthesis and cellular metabolism .

Transport and Distribution

Tenivastatin is transported and distributed within cells and tissues through interactions with transporters such as OATP1B1 and OATP3A1. These transporters facilitate the uptake of tenivastatin into hepatocytes and cardiomyocytes, respectively. The localization and accumulation of tenivastatin within these cells are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of tenivastatin is influenced by targeting signals and post-translational modifications. Tenivastatin is primarily localized in the cytoplasm, where it interacts with HMG-CoA reductase and other enzymes. This localization is essential for its inhibitory effects on cholesterol synthesis and modulation of cellular functions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La ténïvastatine est synthétisée à partir de la simvastatine par hydrolyse. Le processus implique la conversion du cycle lactonique de la simvastatine en sa forme acide hydroxy correspondante. Cette réaction nécessite généralement un milieu alcalin, tel que l'hydroxyde de sodium, et est réalisée dans des conditions de température contrôlées pour garantir une conversion complète .

Méthodes de production industrielle : La production industrielle de ténïvastatine implique une hydrolyse à grande échelle de la simvastatine. Le processus est optimisé pour obtenir un rendement et une pureté élevés. Les conditions de réaction, notamment la température, le pH et le temps de réaction, sont soigneusement contrôlées. Le produit est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir la ténïvastatine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La ténïvastatine subit diverses réactions chimiques, notamment :

Oxydation : La ténïvastatine peut être oxydée pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la ténïvastatine en ses alcools correspondants.

Substitution : La ténïvastatine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la ténïvastatine peut produire des cétones, tandis que la réduction peut produire des alcools .

Comparaison Avec Des Composés Similaires

La ténïvastatine est similaire aux autres inhibiteurs de la HMG-CoA réductase, tels que :

- Atorvastatine

- Rosuvastatine

- Pravastatine

- Lovastatine

Unicité : La ténïvastatine est unique par sa structure spécifique et ses propriétés pharmacocinétiques. Elle est dérivée de la simvastatine et a une forme d'acide hydroxy distincte, ce qui contribue à sa puissance et à son efficacité en tant qu'inhibiteur de la HMG-CoA réductase .

Propriétés

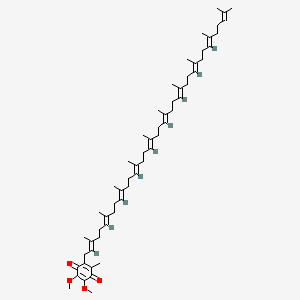

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLXKKNPFMNSFA-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880249 | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121009-77-6 | |

| Record name | Tenivastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Simvastatin carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)